![molecular formula C16H15NO5S B3004860 3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone CAS No. 477334-54-6](/img/structure/B3004860.png)
3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone is an organic compound with the molecular formula C16H15NO5S It is known for its unique structural features, which include a sulfonyl group attached to a methylphenyl ring and a nitrophenyl group attached to a propanone backbone
Preparation Methods
The synthesis of 3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and 3-nitrobenzaldehyde.
Formation of Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and 3-nitrobenzaldehyde in the presence of a base such as pyridine forms an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, including reduction and condensation, to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 3-[(4-Methylphenyl)sulfonyl]-1-(3-aminophenyl)-1-propanone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes, leading to its biological effects, such as antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone can be compared with similar compounds such as:
3-[(4-Methylphenyl)sulfonyl]-1-(3-aminophenyl)-1-propanone: This compound has an amino group instead of a nitro group, which alters its reactivity and biological activity.
3-[(4-Methylphenyl)sulfonyl]-1-(4-nitrophenyl)-1-propanone: The position of the nitro group on the phenyl ring affects the compound’s chemical properties and reactivity.
3-[(4-Methylphenyl)sulfonyl]-1-(2-nitrophenyl)-1-propanone:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-12-5-7-15(8-6-12)23(21,22)10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOOKWGGUSHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-54-6 |
Source


|
| Record name | 3-((4-METHYLPHENYL)SULFONYL)-1-(3-NITROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
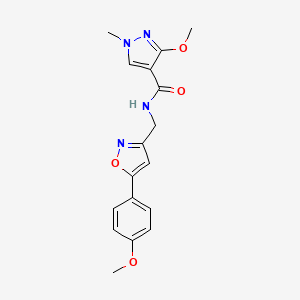
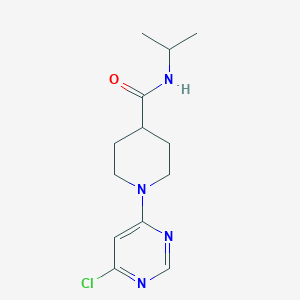
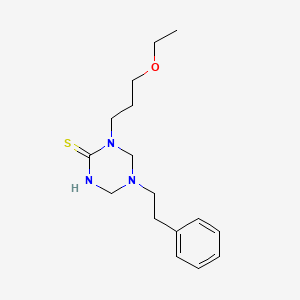
![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)
![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)
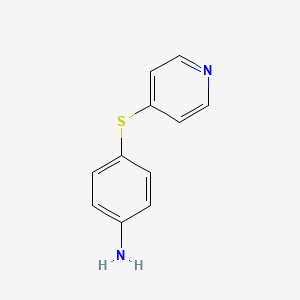
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)
![2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3004790.png)
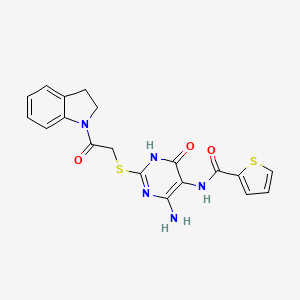
![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)
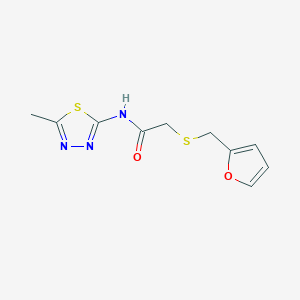
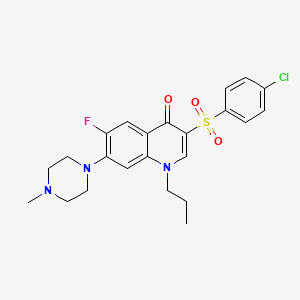
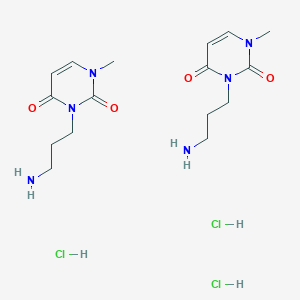
![2-{[(pyridin-2-yl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B3004800.png)
